4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline
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Overview
Description
4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted triazoles and aniline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues, thereby inhibiting enzyme activity or modulating receptor function . This compound’s ability to bind to these targets makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 1,2,3-Triazole derivatives
Uniqueness
4-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, this compound exhibits different reactivity and binding affinities, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(3-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-9(6-11-12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 |
InChI Key |
DNBDFBZEYLKIPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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